![molecular formula C6H2Cl2IN3 B2681400 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1658467-36-7](/img/structure/B2681400.png)

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

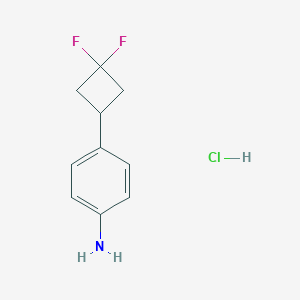

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C6H2Cl2IN3 . It is a valuable intermediate for the synthesis of biologically active compounds .

Molecular Structure Analysis

The InChI code for 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is1S/C6H2Cl2IN3/c7-3-1-2-4 (5 (8)10-3)6 (9)12-11-2/h1H, (H,11,12) . This code provides a textual representation of the molecule’s structure, which can be used to generate a 3D model. Physical And Chemical Properties Analysis

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a solid at room temperature . It has a molecular weight of 313.91 , and its density is 2.3±0.1 g/cm3 . The boiling point is 465.8±40.0 °C at 760 mmHg .Scientific Research Applications

Chemical Synthesis and Ligand Development

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine serves as a precursor in the synthesis of various pyrazolopyridines, pyrazolothienopyridines, pyrazolopyridothienopyrimidines, and pyrazolopyridothienotriazines, highlighting its versatility in chemical synthesis. The compound's reactivity with different agents, such as methyl iodide, leads to diverse derivatives with potential applications in chemical research and development (Ghattas, Khodairy, Abdrahman, & Younes, 2003).

Ligand for Metal Complexes

Its derivatives, particularly 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been explored as ligands for metal complexes. This research has led to the development of luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions, underscoring the compound's role in advancing coordination chemistry (Halcrow, 2005).

Spin-Transition Materials

The ability to undergo spin transitions in response to thermal and light stimuli makes certain derivatives suitable for creating materials with spin-crossover properties. These materials, especially iron(II) complexes, exhibit notable changes in their spin states, which can be utilized in the development of sensors and switches. The impact of polymorphism on these compounds provides insight into the relationship between molecular structure and material properties (Pritchard et al., 2009).

Biomedical Applications

Compounds derived from 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, particularly 1H-pyrazolo[3,4-b]pyridines, have been extensively studied for their biomedical applications. These compounds have shown potential in various therapeutic areas, indicating the significance of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine as a foundation for developing novel pharmaceutical agents (Donaire-Arias et al., 2022).

Safety and Hazards

Mechanism of Action

Mode of Action

Pyrazolopyridines often interact with their targets through hydrogen bonding and π-stacking interactions .

Biochemical Pathways

Pyrazolopyridines, in general, can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

In general, the pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by factors such as its size, polarity, and the presence of functional groups .

Result of Action

The effects would depend on the compound’s specific targets and mode of action .

Action Environment

In general, factors such as temperature, pH, and the presence of other molecules can influence the action of a compound .

properties

IUPAC Name |

4,6-dichloro-3-iodo-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2IN3/c7-3-1-2-4(5(8)10-3)6(9)12-11-2/h1H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQGCWADZPMKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C2=C(NN=C21)I)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-N-methyl-3-[3-(prop-2-enoylamino)propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2681323.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2681330.png)

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2681337.png)